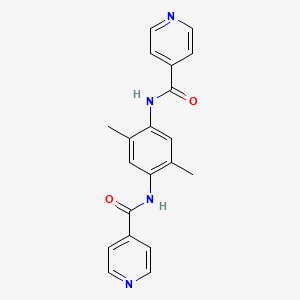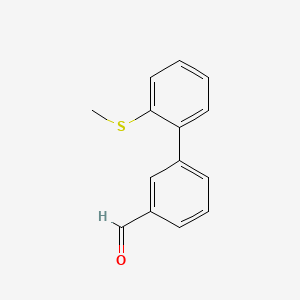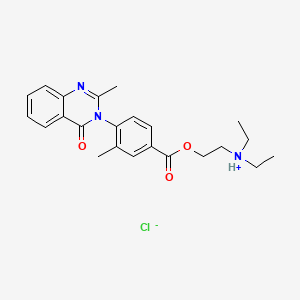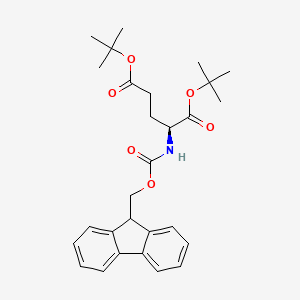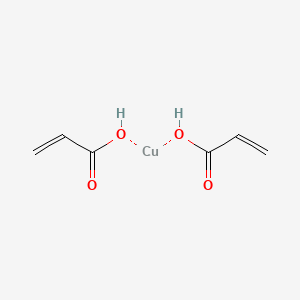
Acetamide, N-(4-methyl-2-oxazolyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-methyl-2-oxazolyl): is an organic compound that belongs to the class of acetamides It features a five-membered oxazole ring substituted with a methyl group at the 4-position and an acetamide group at the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(4-methyl-2-oxazolyl) typically involves the cyclocondensation of appropriate starting materials. One common method includes the reaction of 2-aminothiophenol with cyanoacetamide derivatives under solvent-free conditions and without any catalyst . This method yields the desired acetamide derivative through a series of functionalization steps.
Industrial Production Methods: Industrial production of Acetamide, N-(4-methyl-2-oxazolyl) may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Acetamide, N-(4-methyl-2-oxazolyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under mild conditions.
Major Products Formed:
Oxidation: Oxazole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted oxazole compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, Acetamide, N-(4-methyl-2-oxazolyl) is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicine, derivatives of Acetamide, N-(4-methyl-2-oxazolyl) are explored for their pharmacological effects. They are evaluated for their potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Industrially, the compound is used in the synthesis of specialty chemicals and materials. It finds applications in the production of dyes, polymers, and other advanced materials.
Mécanisme D'action
The mechanism of action of Acetamide, N-(4-methyl-2-oxazolyl) involves its interaction with specific molecular targets. The oxazole ring and acetamide group play crucial roles in binding to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s mechanism of action is studied to understand its potential therapeutic applications and to design more effective derivatives.
Comparaison Avec Des Composés Similaires
- Acetamide, N-hexyl-N-(4-methyl-2-oxazolyl)
- Acetamide, N-(1-methylethyl)-N-(4-methyl-2-oxazolyl)
Comparison: Compared to its similar compounds, Acetamide, N-(4-methyl-2-oxazolyl) is unique due to its specific substitution pattern on the oxazole ring. This structural difference can influence its chemical reactivity and biological activity. For instance, the presence of a methyl group at the 4-position of the oxazole ring may enhance its binding affinity to certain biological targets, making it a more potent compound in specific applications .
Propriétés
Numéro CAS |
35629-36-8 |
|---|---|
Formule moléculaire |
C6H8N2O2 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
N-(4-methyl-1,3-oxazol-2-yl)acetamide |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-10-6(7-4)8-5(2)9/h3H,1-2H3,(H,7,8,9) |
Clé InChI |
KRQWFVYRQYTWRH-UHFFFAOYSA-N |
SMILES canonique |
CC1=COC(=N1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



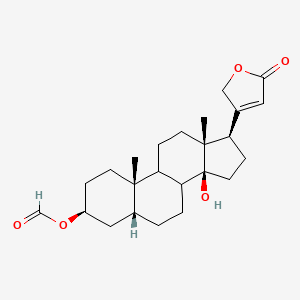
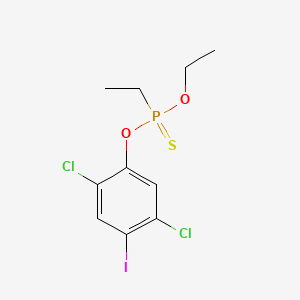
![2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide](/img/structure/B13746166.png)



